molecular formula C10H20N2O3 B1346333 Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate CAS No. 7483-27-4

Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate

Cat. No. B1346333
Key on ui cas rn: 7483-27-4
M. Wt: 216.28 g/mol
InChI Key: JNANLGAZMJOZBL-UHFFFAOYSA-N
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Patent
US08846678B2

Procedure details

N-piperazine carboxylic acid ethyl ester (25.50 g, 161.39 mmol), 3-bromo-1-propanol (22.43 g, 161.39 mmol), potassium carbonate (55.68 g, 403.48) and anhydrous acetonitrile (200 mL) were placed in a 500 mL round bottom flask, heated for refluxing and stirred overnight. The reaction was cooled down to room temperature, filtered, concentrated and subjected to a column chromatography (eluting agent: dichloromethane/methanol/triethylamine system, v/v/v 100:1:0.5) to obtain a light yellow oily substance, 26.60 g, yield 76.3%, which was directly used in the next step of reaction.
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
22.43 g
Type
reactant
Reaction Step One
Quantity
55.68 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([N:6]1[CH2:11][CH2:10][NH:9][CH2:8][CH2:7]1)=[O:5])[CH3:2].Br[CH2:13][CH2:14][CH2:15][OH:16].C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[CH2:1]([O:3][C:4]([N:6]1[CH2:7][CH2:8][N:9]([CH2:13][CH2:14][CH2:15][OH:16])[CH2:10][CH2:11]1)=[O:5])[CH3:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
25.5 g
Type
reactant
Smiles
C(C)OC(=O)N1CCNCC1
Name
Quantity
22.43 g
Type
reactant
Smiles
BrCCCO
Name
Quantity
55.68 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
for refluxing
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
subjected to a column chromatography (eluting agent: dichloromethane/methanol/triethylamine system, v/v/v 100:1:0.5)
CUSTOM
Type
CUSTOM
Details
to obtain a light yellow oily substance, 26.60 g, yield 76.3%, which
CUSTOM
Type
CUSTOM
Details
was directly used in the next step of reaction

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C)OC(=O)N1CCN(CC1)CCCO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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